REACTION_CXSMILES
|
CO[C:3]([C:5]1([CH3:29])[CH2:17][C:16]2[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([O:18][CH:19]([F:21])[F:20])[CH:14]=3)[NH:9][C:8]=2[CH:7]([C:22]2[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[CH:23]=2)[NH:6]1)=[O:4].[Br:30][CH2:31][CH2:32][N:33]=[C:34]=[O:35].C(=O)(O)[O-].[Na+].[CH3:41][C:42](=[O:45])[CH2:43]C>>[CH:5]([O:45][CH:42]([CH3:43])[CH3:41])([CH3:17])[CH3:3].[Br:30][CH2:31][CH2:32][N:33]1[C:34](=[O:35])[N:6]2[CH:7]([C:22]3[CH:27]=[CH:26][CH:25]=[C:24]([OH:28])[CH:23]=3)[C:8]3[NH:9][C:10]4[C:15]([C:16]=3[CH2:17][C:5]2([CH3:29])[C:3]1=[O:4])=[CH:14][C:13]([O:18][CH:19]([F:21])[F:20])=[CH:12][CH:11]=4 |f:2.3|
|
Name
|
(1RS,3SR)-6-(1,1-difluoro-methoxy)-1-(3-hydroxy-phenyl)-3-methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid methyl ester
|
Quantity
|
5.5 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C1(NC(C=2NC3=CC=C(C=C3C2C1)OC(F)F)C1=CC(=CC=C1)O)C
|
Name
|
|
Quantity
|
132 μL
|
Type
|
reactant
|
Smiles
|
BrCCN=C=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture is heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 30 h
|
Duration
|
30 h
|
Type
|
EXTRACTION
|
Details
|
the mixture is extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer is washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent is removed at reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)OC(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrCCN1C(C2(N(C(C=3NC4=CC=C(C=C4C3C2)OC(F)F)C2=CC(=CC=C2)O)C1=O)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 550 mg | |
YIELD: PERCENTYIELD | 61% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |